4-[(Methylamino)sulfonyl]benzoic acid
Description
Properties
IUPAC Name |
4-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYGUDKABVANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333440 | |
| Record name | 4-[(methylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-63-8 | |
| Record name | 4-[(methylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulfamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation of Toluene
The synthesis begins with the sulfonation of toluene using concentrated sulfuric acid at 110–120°C, producing para-toluenesulfonic acid as the major product due to the electron-donating methyl group’s para-directing effects. This step achieves near-quantitative conversion under reflux conditions, with the crude sulfonic acid isolated via crystallization.
Chlorination to Sulfonyl Chloride
The sulfonic acid is converted to para-toluenesulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane. Excess chlorinating agent ensures complete conversion, with yields exceeding 90%. The sulfonyl chloride intermediate is purified by vacuum distillation to remove residual reagents.
Methylamine Nucleophilic Substitution
Reaction of para-toluenesulfonyl chloride with methylamine in a 1:1.2 molar ratio in tetrahydrofuran (THF) at 0–5°C produces N-methyl-para-toluenesulfonamide. The exothermic reaction requires careful temperature control to avoid side products, with yields of 85–88% reported. The product is isolated via aqueous workup, involving extraction with ethyl acetate and drying over sodium sulfate.
Oxidation to Benzoic Acid Derivative
The final step involves oxidizing the methyl group of N-methyl-para-toluenesulfonamide to a carboxylic acid using concentrated nitric acid (63–65 wt%) at 175–195°C. This high-temperature oxidation proceeds via a radical mechanism, generating 4-[(Methylamino)sulfonyl]benzoic acid in 82–85% yield after recrystallization from ethanol-water.
Table 1: Reaction Conditions and Yields for Classical Method
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | H₂SO₄, 110°C, 6 h | 98 |
| Chlorination | PCl₅, CH₂Cl₂, 25°C, 2 h | 92 |
| Methylamine Reaction | CH₃NH₂, THF, 0°C, 1 h | 88 |
| Oxidation | HNO₃ (63%), 185°C, 4 h | 85 |
Direct Sulfonylation Approach
Regioselective Sulfonation of Benzoic Acid
Despite the meta-directing nature of the carboxylic acid group, modified sulfonation conditions using oleum (20% SO₃) at 150°C enable partial para-substitution (15–20% yield). The crude product is separated via column chromatography, though this method is less industrially viable due to low selectivity.
Coupling with Methylamine
The isolated para-sulfobenzoic acid is converted to its sulfonyl chloride using SOCl₂ in dimethylformamide (DMF), followed by reaction with methylamine in aqueous sodium bicarbonate. This two-step sequence achieves a 78% overall yield but requires stringent purification to remove meta-isomers.
Alternative Pathways and Comparative Analysis
Ullmann Coupling Strategy
A palladium-catalyzed coupling of 4-iodobenzoic acid with N-methylsulfonamide in the presence of CuI and 1,10-phenanthroline provides an alternative route. While avoiding harsh oxidation steps, this method suffers from moderate yields (65–70%) and high catalyst costs.
Biocatalytic Sulfonation
Emerging approaches utilize engineered E. coli expressing aryl sulfotransferases to catalyze the sulfonation of N-methyl-4-hydroxybenzoic acid. Pilot-scale trials demonstrate 60% conversion, though scalability remains challenging.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical | High yield, scalable | High-temperature oxidation | 85 |
| Direct Sulfonylation | Fewer steps | Low regioselectivity | 78 |
| Ullmann Coupling | Mild conditions | Expensive catalysts | 70 |
| Biocatalytic | Eco-friendly | Low efficiency | 60 |
Industrial-Scale Production Techniques
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-[(Methylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as a precursor for the development of pharmaceutical compounds and diagnostic agents.
Industry: The compound is employed in the production of dyes, flavors, and preservatives.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of 4-[(Methylamino)sulfonyl]benzoic acid, highlighting substituent differences and physicochemical properties:
Solubility and Reactivity
- This compound: The methylamino group introduces moderate polarity, enabling solubility in polar aprotic solvents like DMSO and methanol. This contrasts with halogenated analogs (e.g., 4-chlorophenyl derivative), which exhibit lower aqueous solubility due to hydrophobic aryl groups .
- Sulfamoyl vs.
Biological Activity
4-[(Methylamino)sulfonyl]benzoic acid, also known by its CAS number 10252-63-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a methylamino group and a sulfonyl moiety attached to a benzoic acid framework, which may contribute to its pharmacological properties. Research has indicated various biological activities, including antimicrobial and enzyme inhibitory effects.
- IUPAC Name : this compound
- Molecular Formula : C9H11N1O4S1
- Molecular Weight : 233.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and replication. Additionally, the methylamino group may enhance the compound's binding affinity to target proteins.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 100 µg/mL |
| Bacillus subtilis | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against Gram-positive bacteria.
Enzyme Inhibition
In addition to its antimicrobial effects, this compound has been investigated for its inhibitory activity against various enzymes:
- Carbonic Anhydrase Inhibition : Studies have shown that it can inhibit carbonic anhydrase activity, which is vital for maintaining pH balance in biological systems.
- Cholinesterase Inhibition : The compound also exhibits cholinesterase inhibitory properties, suggesting potential applications in treating neurodegenerative diseases.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Bacillus subtilis. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.
Toxicity Assessment
In a toxicity assessment involving aquatic crustaceans (Daphnia magna), the compound displayed moderate toxicity levels compared to other tested compounds. This indicates a favorable safety profile for potential therapeutic applications while highlighting the need for further toxicological studies.
Q & A
Q. Basic
- Stepwise addition of reagents to control exothermic reactions.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
- Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
How does the compound’s crystal structure inform its stability and formulation?
Advanced
X-ray data (e.g., monoclinic P21/c space group, hydrogen-bonding networks) reveal packing efficiency, which correlates with thermal stability. For formulation, intermolecular interactions (e.g., carboxylic acid dimers) suggest excipients that prevent hydrate formation during storage .
What analytical methods are suitable for detecting degradation products?
Q. Advanced
- LC-MS/MS : To identify hydrolyzed products (e.g., benzoic acid or sulfonic acid derivatives).
- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) over 4 weeks .
- Solid-state NMR : To detect amorphous vs. crystalline degradation .
How can researchers modify the structure to enhance bioactivity?
Q. Advanced
- Substitution : Introducing electron-donating groups (e.g., methoxy at the para position) to improve binding to hydrophobic enzyme pockets .
- Derivatization : Converting the carboxylic acid to an ester prodrug to enhance bioavailability .
What are the best practices for validating biological activity in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
